2,4-Dioctylphenol

High-Temperature Lubricants Thermally Stable Intermediates Low-Volatility Formulations

2,4-Dioctylphenol (DOP) is a di-substituted alkylphenol belonging to the long-chain alkylphenol family. It possesses two linear n-octyl groups at the ortho (2-) and para (4-) positions of the phenolic ring, yielding a molecular formula of C22H38O and a molecular weight of 318.54 g/mol.

Molecular Formula C22H38O
Molecular Weight 318.5 g/mol
CAS No. 1807-29-0
Cat. No. B157998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioctylphenol
CAS1807-29-0
Synonyms2,4-dioctylphenol
Molecular FormulaC22H38O
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC(=C(C=C1)O)CCCCCCCC
InChIInChI=1S/C22H38O/c1-3-5-7-9-11-13-15-20-17-18-22(23)21(19-20)16-14-12-10-8-6-4-2/h17-19,23H,3-16H2,1-2H3
InChIKeyRLMZELPHRPTNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dioctylphenol (CAS 1807-29-0) – Core Identity & Industrial Baseline for Procurement Decisions


2,4-Dioctylphenol (DOP) is a di-substituted alkylphenol belonging to the long-chain alkylphenol family. It possesses two linear n-octyl groups at the ortho (2-) and para (4-) positions of the phenolic ring, yielding a molecular formula of C22H38O and a molecular weight of 318.54 g/mol [1]. The compound is a viscous liquid at ambient temperature with a boiling point of 428.4 °C (760 mmHg), a density of 0.906 g/cm³, and a calculated flash point of 202.3 °C, indicating low volatility and high thermal stability [2]. 2,4-Dioctylphenol is primarily used as a chemical intermediate for manufacturing surfactants, phenolic resins, antioxidants, and plasticizers [3]. Its dual long-chain substitution pattern distinguishes it from mono-octylphenols and tert-butyl analogs in terms of hydrophobicity, steric profile, and reactivity.

Why 2,4-Dioctylphenol Cannot Be Replaced by Mono-Octylphenols or tert-Butyl Analogs Without Quantifiable Performance Shifts


Alkylphenols are not a single functional class where any member can be interchanged. The number, position, and architecture of the alkyl substituents dictate key properties such as boiling point, hydrophobicity (logP), vapor pressure, and regioselectivity in downstream reactions [1]. 2,4-Dioctylphenol, with two linear octyl chains, exhibits a boiling point nearly 150 °C higher than para-tert-octylphenol and approximately 165 °C higher than 2,4-di-tert-butylphenol [2][3]. Its estimated logP of ~7.2 far exceeds that of nonylphenol (~5.99) and 2,4-di-tert-butylphenol (~4.6), resulting in profoundly different environmental partitioning and bioavailability . These physicochemical disparities translate directly into process suitability: a compound intended for high-temperature lubricant or resin systems cannot be swapped for a lower-boiling analog without risking volatility losses, altered reactivity, or failure to meet regulatory endpoints. The evidence that follows quantifies these differentials so procurement teams can identify exactly when 2,4-dioctylphenol is the non-negotiable choice.

Quantitative Differentiation Evidence: 2,4-Dioctylphenol vs. Closest Alkylphenol Analogs


Boiling Point Elevation: 2,4-Dioctylphenol (~428 °C) vs. p-tert-Octylphenol (~276 °C) vs. 2,4-Di-tert-butylphenol (~265 °C)

2,4-Dioctylphenol's boiling point of 428.4 °C at 760 mmHg is approximately 152 °C higher than that of p-tert-octylphenol (~276 °C) and roughly 164 °C higher than that of 2,4-di-tert-butylphenol (264.2–265 °C) [1]. This substantial elevation reflects the increased molecular weight and stronger van der Waals interactions imparted by two long linear octyl chains. In industrial processes operating above 300 °C—such as certain lubricant formulations or high-temperature resin syntheses—the lower-boiling analogs would volatilize or degrade, compromising product integrity and safety.

High-Temperature Lubricants Thermally Stable Intermediates Low-Volatility Formulations

Hydrophobicity Differential: 2,4-Dioctylphenol (logP ~7.2) vs. Nonylphenol (~5.99) vs. 2,4-Di-tert-butylphenol (~4.6)

The calculated logP of 2,4-dioctylphenol is 7.19820 (XLogP 9.7), whereas nonylphenol has a logP of approximately 5.99 and 2,4-di-tert-butylphenol approximately 4.6 [1]. A logP increase of ~1.2 units above nonylphenol indicates that 2,4-dioctylphenol is over an order of magnitude more lipophilic, meaning it partitions much more aggressively into organic phases and lipid membranes. This property is critical for applications requiring strong organic solubility (e.g., oil-based lubricant additives, non-polar solvent extraction) and conversely raises distinct concerns for environmental persistence and bioaccumulation that must be managed by end-users.

Environmental Fate Modeling Bioaccumulation Assessment Non-Polar Solvent Extraction

Vapor Pressure: 2,4-Dioctylphenol (6.1E-08 mmHg) vs. p-tert-Octylphenol (~0.005 mmHg) – Implications for Emissions and Worker Exposure

The vapor pressure of 2,4-dioctylphenol is reported to be 6.1 × 10⁻⁸ mmHg at 25 °C, which is roughly five orders of magnitude lower than that of p-tert-octylphenol (estimated ~5 × 10⁻³ mmHg) [1]. This ultra-low vapor pressure means that under ambient conditions, 2,4-dioctylphenol is essentially non-volatile, dramatically reducing inhalation exposure risks and VOC emissions during handling and processing. In vacuum distillation or high-temperature operations, the lower vapor pressure translates into reduced evaporative losses, making it the preferred choice for processes where containment and minimal atmospheric release are design requirements.

Occupational Health & Safety VOC Emissions Vacuum Processing

Regioselectivity in Phenol-Formaldehyde Resin Synthesis: 2,4-Dioctylphenol vs. 2,6-Dioctylphenol

In phenol-formaldehyde resin synthesis, the positions of alkyl substituents determine reactivity. The para position in 2,4-dioctylphenol is blocked by the octyl group, leaving the ortho position relative to the hydroxyl group as the primary reactive site for formaldehyde addition. In contrast, 2,6-dioctylphenol has both ortho positions blocked, making it less reactive under typical resole conditions. Microchromatographic studies confirm that the 2,4-substituted isomer exhibits different adsorptivity and retention behavior compared to the 2,6-isomer on silica gel, reflecting the distinct electronic and steric environment at the reactive sites [1]. This regioselectivity is critical when designing tackifier resins for rubber compounds, where precise control over crosslink density and adhesion properties is required.

Phenolic Resins Ortho-Para Reactivity Tackifier Resin Design

Antioxidant Performance as a Phenolic Intermediate: Chain-Length Advantage of Dioctylphenol Skeleton

As a di-substituted alkylphenol, 2,4-dioctylphenol serves as a key building block for high-molecular-weight phenolic antioxidants. The longer octyl chains enhance compatibility with hydrocarbon-based polymers and lubricants compared to tert-butyl analogs, which tend to be more polar and less soluble in non-polar matrices. General class-level data indicate that alkylphenols with longer alkyl chains exhibit stronger antioxidant activity in hydrocarbon systems because the increased lipophilicity improves dispersion and retention in the polymer matrix [1]. While direct head-to-head DPPH or oxidation induction time (OIT) comparisons for 2,4-dioctylphenol versus specific analogs are not available in the open literature, the structure-property relationship supports its selection when oxidative stability in highly non-polar environments is the primary requirement.

Antioxidant Additives Free-Radical Scavenging Polymer Stabilization

Targeted Application Scenarios Where 2,4-Dioctylphenol's Quantified Differentiation Matters Most


High-Temperature Lubricant Additives Requiring Boiling Point > 400 °C

Lubricant formulations for high-temperature industrial machinery or engine oils often operate above 300 °C. The boiling point of 2,4-dioctylphenol (428.4 °C) provides a safe operating margin, whereas p-tert-octylphenol (276 °C) and 2,4-di-tert-butylphenol (265 °C) would volatilize, causing additive depletion and potential equipment damage . Procurement teams sourcing phenolic intermediates for high-temperature lubricant additive packages should specify 2,4-dioctylphenol to ensure thermal integrity and extend service intervals.

Non-Polar Solvent Extraction or Oil-Phase Reactions Requiring logP > 7

Separation processes or reactions conducted in highly non-polar media demand extreme hydrophobicity to maintain reactant partitioning. With a logP of ~7.2, 2,4-dioctylphenol remains almost exclusively in the organic phase, whereas nonylphenol (logP 5.99) would show measurable aqueous leakage . This makes 2,4-dioctylphenol the rational choice for oil-phase synthesis, petroleum demulsifier intermediates, or hydrophobic coatings where phase purity is paramount.

Enclosed Industrial Syntheses Minimizing Worker Exposure via Negligible Vapor Pressure

In sealed reactor systems or vacuum processing, the vapor pressure of the phenolic intermediate dictates evaporation rates and associated occupational exposure risks. The 6.1 × 10⁻⁸ mmHg vapor pressure of 2,4-dioctylphenol is approximately 82,000 times lower than that of p-tert-octylphenol, significantly reducing inhalation hazards and VOC emission control costs . This differential is critical for facilities operating under stringent OEL (Occupational Exposure Limit) regulations.

Synthesis of Octylphenol-Formaldehyde Tackifier Resins with Controlled Reactivity

Tackifier resins for rubber compounding rely on the controlled condensation of alkylphenols with formaldehyde. The 2,4-substitution pattern ensures one reactive ortho site, allowing linear oligomer formation, while the para-octyl group contributes to rubber compatibility through hydrophobic interactions. Using 2,6-dioctylphenol (both ortho positions blocked) would drastically reduce reactivity, while mono-octylphenols with free para positions would yield different crosslink architectures . For consistent resin performance in tire and adhesive applications, procurement must specify the 2,4-dioctylphenol isomer.

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